Diethyl (alpha-aminobenzyl)phosphonate hydrochloride
Overview
Description
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is a chemical compound with the molecular formula C11H19ClNO3P and a molecular weight of 279.70 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride can be synthesized through the reaction of diethyl phosphite with benzylamine in the presence of a catalyst . The reaction typically occurs under mild conditions and can be carried out in an aqueous medium . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it to phosphonates with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives of diethyl (alpha-aminobenzyl)phosphonate .
Scientific Research Applications
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of phosphonopeptides and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (alpha-aminobenzyl)phosphonate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the modification of existing molecules . The specific pathways and targets depend on the context of its use in research and applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl (alpha-aminobenzyl)phosphonate: The non-hydrochloride form of the compound.
Diethyl (alpha-aminobenzyl)phosphonic acid: A related compound with a different functional group.
Diethyl (alpha-aminobenzyl)phosphonate methyl ester: A methyl ester derivative of the compound.
Uniqueness
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is unique due to its specific structure and reactivity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
diethoxyphosphoryl(phenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSFMWMNXQRAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16656-50-1 | |
Record name | NSC113536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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